Taltirelin

Descripción general

Descripción

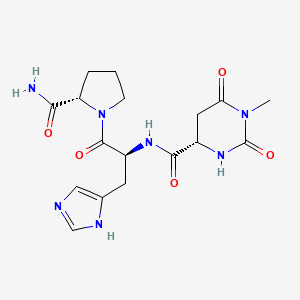

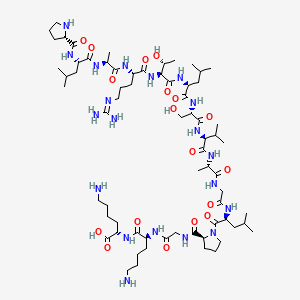

Taltirelin es un análogo sintético de la hormona liberadora de tirotropina (TRH), que imita las acciones fisiológicas de la TRH pero con una vida media y duración de los efectos mucho más largas . Se investiga principalmente por sus posibles efectos terapéuticos en trastornos neurodegenerativos como la ataxia cerebelosa espinosa y la atrofia muscular espinal .

Aplicaciones Científicas De Investigación

Taltirelin tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurología y la farmacología. Se ha demostrado que mejora la función motora en modelos animales de enfermedad de Parkinson sin inducir discinesia . Además, this compound tiene efectos neuroprotectores y puede estimular la liberación de dopamina en el sistema nervioso central . También se está estudiando por su posible uso en el tratamiento de otros trastornos neurodegenerativos .

Mecanismo De Acción

Taltirelin ejerce sus efectos uniéndose a los receptores de la hormona liberadora de tirotropina, que están ampliamente distribuidos en el sistema nervioso central . Esta unión activa varios sistemas de neurotransmisores, incluida la acetilcolina, la dopamina, la noradrenalina y la serotonina . La activación de estos sistemas conduce a una mejor función motora y neuroprotección .

Análisis Bioquímico

Biochemical Properties

Taltirelin interacts with the thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Upon binding of this compound, different conformational changes occur in the transmembrane domains of the receptor . These structural changes may be responsible for the lower signaling potency but higher intrinsic efficacy of this compound compared to TRH .

Cellular Effects

This compound exhibits neuroprotective effects in both cellular and animal models of Parkinson’s disease . It reduces the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone, alleviates apoptosis, and rescues the viability of SH-SY5Y cells and rat primary midbrain neurons . This compound also lowers the level of p-tau (S396) and asparagine endopeptidase (AEP) cleavage products, tau N368 and α-synuclein N103 fragments, accompanied by a lower intracellular monoamine oxidase-B (MAO-B) activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the TRH receptor . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This ultimately leads to upregulation of thyroid hormones .

Temporal Effects in Laboratory Settings

This compound exhibits lower binding affinities than TRH and lower signaling potency via the inositol-1,4,5-trisphosphate/calcium pathway than TRH . This compound exhibits higher intrinsic efficacy than TRH in stimulating inositol-1,4,5-trisphosphate second messenger generation .

Dosage Effects in Animal Models

When the this compound dose exceeded 0.2 mg/kg, total T4 increased significantly, whereas FT4 and FT3 did not change . In the subacute MPTP-induced and chronic rotenone-induced PD mice models, this compound (1 mg/kg) significantly improved the locomotor function and preserved dopaminergic neurons in the substantia nigra (SN) .

Metabolic Pathways

This compound is involved in the hypothalamus-pituitary-thyroid (HPT) axis, which maintains normal metabolic balance and homeostasis in the human body . By binding to the TRH receptor, this compound regulates the secretion of thyrotropin (TSH), thyroid hormones (TH), and TRH .

Transport and Distribution

The extent of absorption of this compound, calculated from the ratio of urinary excretion after oral and intravenous administration, was 9 and 21% of the dose in rats and dogs, respectively . Most of the absorbed this compound was excreted mainly in urine .

Subcellular Localization

Given its role in the HPT axis and its interaction with the TRH receptor, it is likely that this compound is localized in the cell membrane where the TRH receptor is located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Taltirelin implica varios pasos, comenzando con la preparación de intermediarios. Un método utiliza L-asparagina como material de partida, que se somete a acilación de Friedel-Crafts, esterificación, metilación e hidrogenación para formar ácido S-1-metil-4,5-dihidro-orótico . Este intermediario luego se hace reaccionar con His(Trt)-Pro-NH2 para formar this compound a través de una reacción de condensación . El producto final se purifica, desala y se liofiliza para obtener this compound .

Métodos de producción industrial: Para la producción a gran escala, el método de síntesis implica el uso de SM1 y SM2 como materiales de partida. El proceso incluye reacciones de condensación, eliminación del grupo Boc y eliminación del grupo Trt para formar this compound . Este método garantiza un alto rendimiento y pureza con menos impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: Taltirelin experimenta varias reacciones químicas, incluida la formación de enlaces peptídicos e hidrólisis. Es estable en condiciones fisiológicas y no se somete fácilmente a oxidación o reducción .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como ácido trifluoroacético, metanol y acetona . Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de agitación para garantizar una alta pureza y rendimiento .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el propio compuesto, con alta pureza y mínimas impurezas .

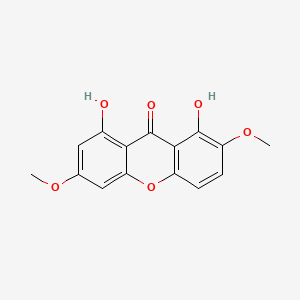

Comparación Con Compuestos Similares

Taltirelin es único en comparación con otros análogos de TRH debido a su vida media y duración de los efectos más largas . Los compuestos similares incluyen montirelin, timoliberina, posatirelin y azetirelin dihidratada . la investigación sobre estos compuestos ha sido limitada debido a la falta de información estructural y su menor duración de los efectos .

Propiedades

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZAIAZUDWIVPM-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043763 | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-74-9 | |

| Record name | Taltirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

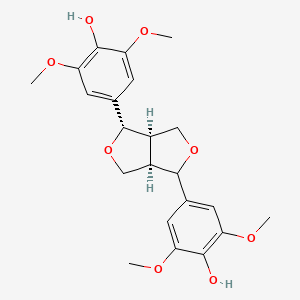

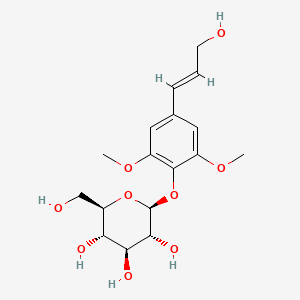

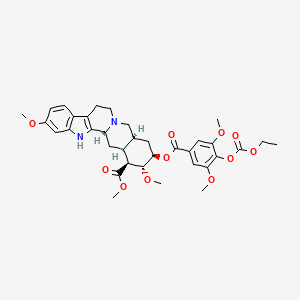

Feasible Synthetic Routes

Q1: What are the downstream effects of taltirelin binding to TRH-R?

A1: this compound binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, this compound's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].

Q2: Does this compound affect dopamine neurotransmission?

A2: Research suggests that this compound may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that this compound administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].

Q3: Does this compound have similar endocrine effects as TRH?

A3: While this compound mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes this compound from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.

Q4: What is the molecular formula and weight of this compound hydrate?

A4: The molecular formula of this compound hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.

Q5: How does the crystalline form of this compound affect its stability and applications?

A5: this compound exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].

Q6: How is this compound absorbed and distributed in the body?

A6: Following oral administration, this compound demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of this compound is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].

Q7: What is the primary route of this compound elimination?

A7: In both rats and dogs, the primary route of this compound excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].

Q8: What are the major metabolites of this compound?

A8: The primary metabolites of this compound identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].

Q9: Does the pharmacokinetic profile of this compound change with repeated administration?

A9: Studies in rats indicate that repeated oral administration of this compound leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].

Q10: Has this compound demonstrated efficacy in animal models of neurological disorders?

A10: Yes, this compound has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, this compound demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].

Q11: Does this compound cross the blood-brain barrier?

A11: Yes, this compound can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.

Q12: Are there any specific drug delivery strategies being explored for this compound?

A12: While this compound is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].

Q13: Are there other TRH analogs with potential therapeutic benefits?

A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].

Q14: What are some key milestones in the development of this compound?

A14: this compound hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)